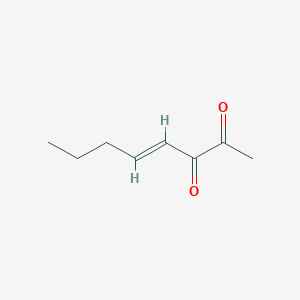
(E)-oct-4-ene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Octene-2,3-dione is an organic compound characterized by the presence of a double bond between the fourth and fifth carbon atoms and two carbonyl groups at the second and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Octene-2,3-dione can be achieved through several methods. One common approach involves the aldol condensation of 2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: In an industrial setting, the production of (E)-4-Octene-2,3-dione may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-Octene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: Reduction of (E)-4-Octene-2,3-dione can yield alcohols, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted ketones or enones.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Versatile Building Block
(E)-oct-4-ene-2,3-dione serves as a versatile building block in organic synthesis. Its dione structure allows for various chemical transformations, including:
- Condensation Reactions : The compound can participate in condensation reactions to form larger, more complex molecules. For example, it can react with amines to produce Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Cyclization Reactions : The dione can undergo cyclization to form cyclic compounds, which are often more biologically active than their acyclic counterparts. This property is particularly useful in the development of new drugs.
Medicinal Chemistry
Potential Pharmacological Applications
Research has indicated that this compound exhibits biological activity that could be harnessed for medicinal purposes:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This makes it a candidate for further investigation as a potential antibiotic agent.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in experimental models. This could lead to the development of new anti-inflammatory drugs.
Material Science
Applications in Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymers and materials science:
- Polymerization Processes : this compound can be used as a monomer in polymerization reactions to create novel materials with specific properties. These materials could have applications in coatings, adhesives, and other industrial products.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated the antimicrobial activity of this compound derivatives | Some derivatives showed significant inhibition against bacterial strains |
| Research on Polymer Applications | Explored the use of this compound in creating new polymer materials | Successful incorporation into polymer matrices enhanced mechanical properties |
Mecanismo De Acción
The mechanism of action of (E)-4-Octene-2,3-dione involves its interaction with nucleophiles and electrophiles The carbonyl groups are highly reactive, allowing the compound to participate in various addition and substitution reactions The double bond also provides a site for reactions such as hydrogenation and halogenation
Comparación Con Compuestos Similares
(Z)-4-Octene-2,3-dione: The cis-isomer of (E)-4-Octene-2,3-dione, differing in the spatial arrangement of substituents around the double bond.
2,3-Octanedione: Lacks the double bond present in (E)-4-Octene-2,3-dione.
4-Octyne-2,3-dione: Contains a triple bond instead of a double bond.
Uniqueness: (E)-4-Octene-2,3-dione is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. The presence of both a double bond and two carbonyl groups makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
190512-44-8 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(E)-oct-4-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+ |
Clave InChI |
OGKBEVADAJWXFZ-AATRIKPKSA-N |
SMILES |
CCCC=CC(=O)C(=O)C |
SMILES isomérico |
CCC/C=C/C(=O)C(=O)C |
SMILES canónico |
CCCC=CC(=O)C(=O)C |
Sinónimos |
4-Octene-2,3-dione, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















